molecular formula C21H20N6OS B2450811 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895120-05-5

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2450811
CAS No.: 895120-05-5
M. Wt: 404.49
InChI Key: VZNFOULUBMQEGU-UHFFFAOYSA-N
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Description

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound belonging to the family of thiadiazoles. Known for its diverse biological and chemical properties, this compound has garnered attention in scientific research due to its unique structural framework, which comprises a triazole ring fused with a thiadiazole moiety and a benzamide group.

Properties

IUPAC Name

N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNFOULUBMQEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursor molecules under controlled conditions to form the 1,2,3-triazole ring. This is followed by the introduction of the thiadiazole group via a cyclization reaction involving thiosemicarbazide and appropriate electrophiles. Finally, the benzamide group is introduced through acylation reactions.

Industrial production methods: On an industrial scale, the production often incorporates continuous flow chemistry to ensure high yield and purity. This involves automated processes to handle hazardous reagents and maintain reaction conditions consistently. The use of catalysts and advanced separation techniques such as crystallization or chromatography ensures the product's refinement.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound integrates three key functional components:

  • 1,2,3-Triazole ring : Electron-rich nitrogen heterocycle prone to electrophilic substitution and coordination chemistry.

  • 1,2,4-Thiadiazole ring : Sulfur-containing heterocycle enabling nucleophilic/electrophilic reactions at sulfur or nitrogen.

  • Benzamide moiety : Provides sites for hydrolysis and hydrogen bonding.

Substituents like the 4-ethylphenyl and methyl groups further modulate electronic and steric effects.

Oxidation Reactions

Reaction TypeReagents/ConditionsOutcomeSource
Methyl group oxidation KMnO₄/H⁺, H₂O₂Conversion of methyl to carboxyl groups on triazole or benzamide
Thiadiazole sulfur oxidation mCPBA (meta-chloroperbenzoic acid)Sulfur atom oxidized to sulfoxide or sulfone derivatives

Oxidation typically occurs under acidic or neutral conditions in solvents like ethanol or dichloromethane.

Reduction Reactions

Reaction TypeReagents/ConditionsOutcomeSource
Amide reduction LiAlH₄, THFConversion of benzamide to benzylamine
Aromatic ring hydrogenation H₂/Pd-CPartial saturation of phenyl rings under high pressure

Reductive pathways require anhydrous conditions and inert atmospheres.

Electrophilic Aromatic Substitution

  • Halogenation : Bromine or chlorine substitutes at para positions of electron-rich aromatic rings (e.g., 4-ethylphenyl) using FeCl₃ or AlCl₃ catalysts.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups on benzamide or triazole-attached phenyl rings.

Nucleophilic Substitution

  • Thiadiazole’s sulfur or nitrogen atoms react with nucleophiles (e.g., amines, alkoxides) under basic conditions.

Hydrolysis and Stability

ConditionOutcome
Acidic (HCl, Δ) Amide cleavage to 3-methylbenzoic acid and thiadiazole-triazole amine
Basic (NaOH, Δ) Degradation of thiadiazole ring to thiol intermediates

Hydrolysis studies on analogous compounds show pH-dependent stability, with optimal stability at neutral pH .

Cross-Coupling and Functionalization

While the parent compound lacks halogens, synthetic derivatives (e.g., brominated analogs) undergo:

  • Suzuki-Miyaura coupling : Pd-catalyzed aryl-aryl bond formation.

  • Sonogashira coupling : Introduction of alkynes using CuI/Pd(PPh₃)₄.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring fused with a thiadiazole moiety and a benzamide group. This unique arrangement of functional groups contributes to its diverse chemical reactivity and biological activity profiles. The molecular formula is C15H16N4SC_{15}H_{16}N_4S with a molecular weight of approximately 284.38 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide as a candidate for anticancer therapy. Its structural components allow it to interact with various biological targets associated with cancer cell proliferation. In silico molecular docking studies suggest that it may act as an inhibitor for specific enzymes involved in tumor growth .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. This suggests potential therapeutic uses in treating inflammatory diseases .

Pesticide Development

This compound has been investigated for its efficacy as a pesticide. Its unique chemical structure allows it to interact with specific biological pathways in pests, potentially leading to new formulations that are effective against resistant pest populations.

Residue Management

In agricultural settings, understanding the residue levels of such compounds is essential for food safety. Regulatory frameworks often require establishing maximum residue limits (MRLs) for new pesticide compounds to ensure they do not pose risks to consumers .

Development of Functional Materials

The compound's unique chemical properties make it suitable for developing functional materials. Its ability to form complexes with metals or other organic molecules opens avenues for creating new materials with tailored properties for electronic or photonic applications.

Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the properties of polymers used in coatings or films .

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The triazole and thiadiazole rings facilitate binding to active sites, inhibiting enzyme function or altering receptor activity. Pathways involved include inhibition of DNA synthesis, interference with cell division, and modulation of signal transduction pathways, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

  • N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is often compared to other thiadiazole and triazole derivatives like 4-(4-ethylphenyl)-1,2,3-triazole and 5-methyl-1,2,4-thiadiazole.

Uniqueness: What sets it apart is the precise arrangement of functional groups which bestows unique chemical reactivity and biological activity profiles. Its combination of triazole and thiadiazole rings with a benzamide group provides a scaffold for diverse modifications, enhancing its potential in drug development and material science.

That should give you a thorough overview of the compound. Let me know if there's anything else you'd like to dive into!

Biological Activity

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a compound of interest due to its potential biological activities. This compound incorporates functional groups known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and empirical data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H20N6S\text{C}_{18}\text{H}_{20}\text{N}_6\text{S}

This includes a thiadiazole ring and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole with thiadiazole derivatives. Various methods have been employed to optimize yields and purity.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundMicroorganismActivity
Thiadiazole DerivativeStaphylococcus aureusActive
Thiadiazole DerivativeEscherichia coliActive
Thiadiazole DerivativeBacillus subtilisActive

The activity against these pathogens suggests that this compound may also exhibit similar effects due to structural similarities with other active thiadiazole compounds .

Anticancer Activity

Studies have shown that compounds containing triazole rings demonstrate anticancer properties. For example:

CompoundCancer Cell LineIC50 (µM)
Triazole DerivativeHuman Colon Adenocarcinoma (HT29)92.4
Triazole DerivativeHuman Lung Adenocarcinoma (LXFA 629)85.0

These findings indicate that the incorporation of both triazole and thiadiazole moieties may enhance the anticancer efficacy of the compound .

The biological mechanisms underlying the activity of this compound can involve:

Antimicrobial Mechanism:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of membrane integrity.

Anticancer Mechanism:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis and tumor growth through modulation of signaling pathways.

Case Studies

A case study involving a series of synthesized thiadiazole derivatives demonstrated their effectiveness against various microbial strains. The study reported that modifications in the side chains significantly influenced the antimicrobial potency . Another study highlighted the anticancer potential through in vitro assays showing significant cytotoxicity against multiple cancer cell lines .

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